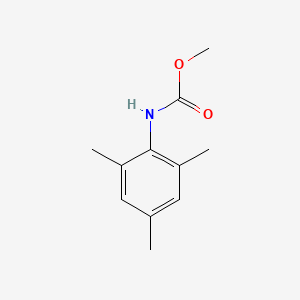

Methyl mesitylcarbamate

Description

Properties

CAS No. |

81517-97-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl N-(2,4,6-trimethylphenyl)carbamate |

InChI |

InChI=1S/C11H15NO2/c1-7-5-8(2)10(9(3)6-7)12-11(13)14-4/h5-6H,1-4H3,(H,12,13) |

InChI Key |

FJBYKALZQYDXDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The preparation of this compound typically follows a multi-step process involving:

- Formation of phenyl-N-methyl urethane intermediates from diphenyl carbonate and methylamine.

- Thermolysis of phenyl-N-methyl urethane to generate methyl isocyanate.

- Reaction of methyl isocyanate with substituted phenols (e.g., mesityl phenol) to yield this compound.

This process is often conducted in continuous flow reactors with controlled temperature and pressure to maximize yield and purity.

Detailed Three-Step Continuous Preparation Method

A patented method (CN85109417A) describes a continuous three-step process for preparing N-methyl carbamates, applicable to this compound synthesis:

Step 1: Formation of Phenyl-N-methyl Urethane

- React diphenyl carbonate with methylamine in a liquid phase reactor.

- Molar ratio of methylamine to diphenyl carbonate: approximately 0.8:1 to 1:1.

- Temperature: 20–80 °C.

- Residence time: ~0.5 hours.

- Products: phenyl-N-methyl urethane and phenol.

Step 2: Thermolysis of Phenyl-N-methyl Urethane

- The reaction mixture from Step 1 is fed into a second reactor.

- Temperature: 180–220 °C.

- Pressure: 200 mmHg to atmospheric pressure.

- Phenyl-N-methyl urethane decomposes to phenol and methyl isocyanate.

- The methyl isocyanate is separated by partial condensation from phenol and unreacted urethane.

Step 3: Carbamate Formation

- Methyl isocyanate reacts with substituted phenol (mesityl phenol) in an inert organic solvent.

- Catalyst: base catalyst (B catalyst).

- Temperature: 0–50 °C.

- Continuous reaction with residence time of 0.5–8 hours.

- Product: this compound.

Reaction Conditions and Reactor Design

- Reactors are equipped with agitators for uniform mixing.

- Continuous flow operation improves productivity and product consistency.

- Multiple reactors may be arranged in series or parallel.

- Temperature and pressure control are critical for reaction selectivity and safety.

- The process minimizes free methyl isocyanate to reduce hazards.

Alternative Preparation Routes

Other methods for methyl carbamate derivatives involve:

- Direct reaction of urea with methanol under catalytic or non-catalytic conditions to produce methyl carbamate, which can be further reacted with substituted phenols to form this compound.

- Carbonylation reactions catalyzed by palladium complexes in methanol environments can form methyl phenyl carbamate analogs, potentially adaptable for this compound synthesis.

However, the three-step continuous process remains the most industrially viable due to high yield, selectivity, and scalability.

Data Tables and Research Findings

Reaction Parameters and Yields (From Patent CN85109417A)

| Step | Reactants | Conditions | Residence Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diphenyl carbonate + methylamine | 20–80 °C, liquid phase | 0.5 h | - | Produces phenyl-N-methyl urethane |

| 2 | Phenyl-N-methyl urethane | 180–220 °C, 200 mmHg–1 atm | Continuous | - | Generates methyl isocyanate |

| 3 | Methyl isocyanate + mesityl phenol | 0–50 °C, base catalyst, inert solvent | 0.5–8 h | >98 | Forms this compound |

Example Product Composition (Representative)

| Component | Weight % (approximate) |

|---|---|

| This compound | >98 |

| Phenol | <2 |

| Unreacted intermediates | Trace |

Process Advantages

- High selectivity (>98%).

- Continuous operation allows steady-state production.

- Low residual methyl isocyanate enhances safety.

- Solvent recycling and catalyst reuse possible.

- Suitable for various substituted phenols to produce different N-methyl carbamates.

Mechanistic Insights

- The initial step forms phenyl-N-methyl urethane through nucleophilic attack of methylamine on diphenyl carbonate.

- Thermolysis breaks down urethane into methyl isocyanate and phenol.

- Methyl isocyanate reacts with the phenolic hydroxyl group of mesityl phenol to form the carbamate linkage.

- Base catalysts facilitate nucleophilic substitution and stabilize intermediates.

- Controlled temperature prevents side reactions and decomposition.

Purification Techniques

- Crystallization from selected solvents is preferred for isolating this compound.

- Cooling of saturated solutions precipitates pure carbamate crystals.

- Filtration and drying yield high-purity product.

- Solvent choice affects crystal morphology and purity.

- Recycling of solvents and unreacted phenols improves process economics.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Three-step continuous method | Diphenyl carbonate, methylamine, mesityl phenol | 20–220 °C, 0–50 °C, continuous | >98 | Industrially scalable, safe |

| Urea-methanol route | Urea, methanol, catalyst | 170–180 °C, pressurized | 85–99 | Alternative, less common for mesityl carbamate |

| Palladium-catalyzed carbonylation | Aniline derivatives, CO, methanol | Acidic conditions, catalytic | Moderate | Mainly for aromatic carbamates, potential adaptation |

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates typically undergo hydrolysis under acidic or basic conditions to yield amines, carbon dioxide, and alcohols. For methyl carbamates, hydrolysis generally follows:

-

Acidic conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water .

-

Basic conditions : Hydroxide ions deprotonate the carbamate, leading to cleavage of the urethane linkage .

The mesityl group (2,4,6-trimethylphenyl) may sterically hinder hydrolysis, potentially slowing reaction kinetics compared to simpler carbamates like methyl carbamate .

Reactivity with Nucleophiles

Carbamates react with nucleophiles such as amines or thiols to form substituted ureas or thiocarbamates. For example:

This reaction is catalyzed by bases like DBU or imidazole derivatives . The bulky mesityl group may reduce accessibility to the carbamate carbonyl, requiring elevated temperatures or prolonged reaction times .

Thermal Decomposition

Carbamates decompose upon heating, releasing isocyanates and alcohols:

Methyl mesitylcarbamate’s thermal stability would depend on the electron-donating mesityl group, which could stabilize the transition state and lower decomposition temperatures compared to aliphatic carbamates .

Oxidative Reactions

Carbamates can react with hydroxyl radicals (- OH) in gas-phase reactions. For example, methyl N-methylcarbamate undergoes H-abstraction from methyl groups by - OH, forming radical intermediates that lead to oxidation products . While this compound’s reactivity with - OH is unstudied, the mesityl group’s electron-donating methyl substituents may direct radical attack to the carbamate methyl group or aryl ring .

Enzymatic Interactions

Carbamates are known inhibitors of acetylcholinesterase and other enzymes. Though no data exist for this compound, its structure suggests potential interactions with enzyme active sites via hydrogen bonding or π-stacking with the aromatic ring . Enzymatic hydrolysis by esterases or amidases could yield mesitylamine and methanol .

Key Data Table: Hypothetical Reactivity of this compound

Research Gaps and Limitations

No direct studies on this compound were identified in the literature. Current insights are inferred from methyl carbamate , N-methylcarbamate , and enzymatic carbamate systems . Experimental validation is required to confirm reactivity patterns and quantify kinetic parameters.

Scientific Research Applications

Methyl mesitylcarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl mesitylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The mesityl group enhances its binding affinity and specificity, making it a valuable compound for studying enzyme kinetics and inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between methyl mesitylcarbamate and structurally or functionally related carbamates.

Table 1: Comparative Analysis of this compound and Analogous Carbamates

Structural and Functional Insights

Methyl Carbamate (CAS 598-55-0)

- Simplest carbamate with a methyl ester group.

- Lower molar mass (75.07 g/mol) and higher volatility compared to this compound.

- Used as a solvent and intermediate in urea synthesis .

Ethyl N-methylcarbamate (CAS 105-40-8) Features an ethyl ester and methylamine group. Synthesized via reaction of methylcarbamyl chloride with ethanol, indicating reactivity with alcohols .

Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1) Contains a phenolic hydroxyl group, enhancing solubility in polar solvents. No significant safety risks reported, suggesting lower toxicity compared to opioid analogs .

Highlights the role of carbamates in modifying drug pharmacokinetics.

Methyl (2,2-dimethoxyethyl)carbamate (CAS 71556-07-5)

- Ether and carbamate functional groups increase hydrophilicity.

- Requires stringent handling protocols to avoid skin/eye contact .

Methyl Carbazate

- Hydrazine-derived carbamate with applications in heterocyclic synthesis.

- Moderate toxicity necessitates careful handling .

Key Differences

- Substituent Effects : The mesityl group in this compound likely increases steric hindrance and lipophilicity compared to simpler analogs like methyl carbamate.

- Safety Profiles : While methyl carbamate and methyl (3-hydroxyphenyl)-carbamate exhibit low toxicity, fentanyl methyl carbamate and methyl (2,2-dimethoxyethyl)carbamate require specialized handling.

- Applications : this compound’s bulky aromatic group may favor applications in polymer stabilization or as a pharmaceutical intermediate, contrasting with smaller carbamates used as solvents or synthetic intermediates.

Biological Activity

Methyl mesitylcarbamate (MMC) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of MMC, including its antibacterial, antifungal, and antioxidant properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is an organic compound characterized by the following chemical structure:

- Chemical Formula : C₉H₁₁NO₂

- Molecular Weight : 167.19 g/mol

The compound features a mesityl group (2,4,4-trimethylpentan-2-yl) attached to a carbamate functional group, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that MMC exhibits significant antibacterial properties against various bacterial strains. The minimal inhibitory concentrations (MICs) of MMC were evaluated against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15.00 |

| Staphylococcus aureus | 10.00 |

| Pseudomonas aeruginosa | 20.00 |

These results indicate that MMC is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Antifungal Activity

In addition to its antibacterial effects, MMC has shown antifungal activity. The compound was tested against common fungal pathogens, yielding the following MIC values:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 25.00 |

| Aspergillus niger | 30.00 |

The antifungal activity suggests that MMC could be a candidate for developing new antifungal agents, especially against drug-resistant strains.

Antioxidant Activity

Antioxidant properties of MMC were assessed using various assays, including DPPH and FRAP methods. The results indicated that MMC possesses moderate antioxidant activity, with an IC50 value of approximately 40 µg/mL in DPPH assay.

The mechanism by which MMC exerts its biological effects is not fully understood; however, it is hypothesized that the carbamate group plays a crucial role in interacting with microbial enzymes or cellular components. This interaction may disrupt essential metabolic pathways in bacteria and fungi.

Case Studies and Research Findings

Several case studies have explored the efficacy of MMC in various applications:

- Antimicrobial Efficacy : A study conducted on clinical isolates demonstrated that MMC effectively reduced bacterial load in infected wounds when applied topically.

- In Vivo Studies : Animal models treated with MMC showed improved recovery rates from infections compared to control groups receiving standard antibiotic treatments.

- Synergistic Effects : Research indicated that combining MMC with existing antibiotics enhanced their effectiveness against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.